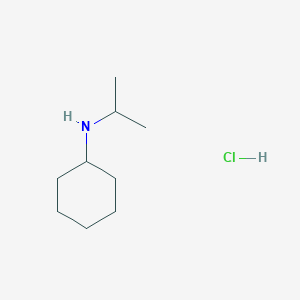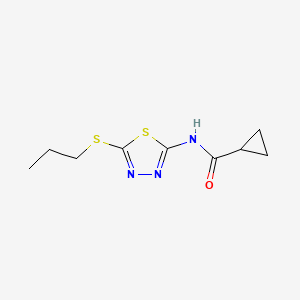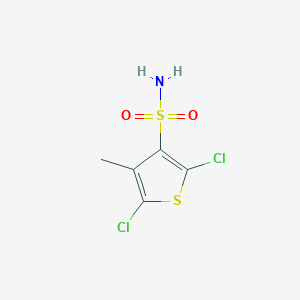![molecular formula C22H15BrN4O3S B2902054 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251710-48-1](/img/no-structure.png)
1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H15BrN4O3S and its molecular weight is 495.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative, which is synthesized via a multi-step reaction sequence. The second intermediate is the 3-(p-tolyl) derivative of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is synthesized separately. The two intermediates are then coupled via a condensation reaction to form the final product.", "Starting Materials": [ "4-bromobenzaldehyde", "hydrazine hydrate", "ethyl acetoacetate", "thiourea", "p-toluidine", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "2-chloro-4,6-dimethoxy-1,3,5-triazine", "N,N-dimethylformamide", "triethylamine", "4-bromophenylboronic acid", "p-tolylboronic acid" ], "Reaction": [ "Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative:", "- Condensation of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromo-1,2,4-triazole-3-thiol", "- Reaction of 4-bromo-1,2,4-triazole-3-thiol with ethyl acetoacetate to form 4-bromo-1,2,4-triazole-3-thione derivative", "- Reaction of 4-bromo-1,2,4-triazole-3-thione derivative with thiourea to form thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative", "Synthesis of 3-(p-tolyl) derivative of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione:", "- Reaction of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative with p-toluidine in acetic anhydride to form 3-(p-tolyl) derivative", "Coupling of the two intermediates:", "- Reaction of 3-(p-tolyl) derivative with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of N,N-dimethylformamide and triethylamine to form the activated ester intermediate", "- Reaction of the activated ester intermediate with thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative in the presence of sodium hydroxide to form the final product" ] } | |
Numéro CAS |
1251710-48-1 |
Formule moléculaire |
C22H15BrN4O3S |
Poids moléculaire |
495.35 |
Nom IUPAC |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15BrN4O3S/c1-13-2-8-16(9-3-13)27-21(28)19-17(10-11-31-19)26(22(27)29)12-18-24-20(25-30-18)14-4-6-15(23)7-5-14/h2-11H,12H2,1H3 |
Clé InChI |
BAEHBFMFIXSGPV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


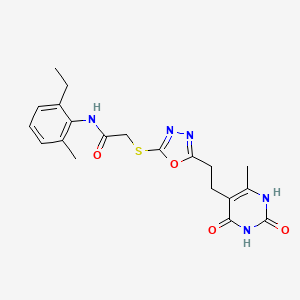
![2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2901972.png)
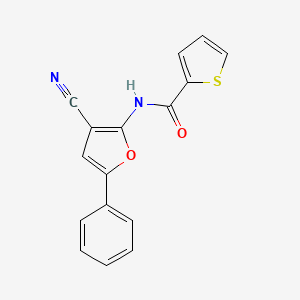
![1,6-Bis(benzo[d]oxazol-2-ylthio)hexane](/img/structure/B2901974.png)
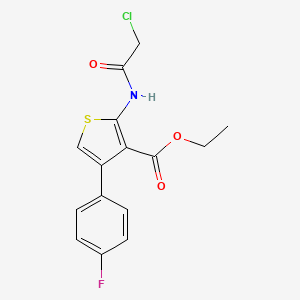
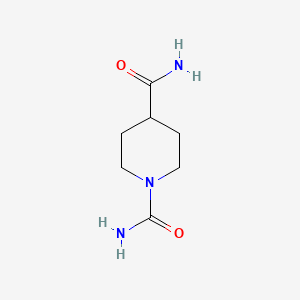
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide](/img/structure/B2901977.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-bromofuran-2-carboxamide](/img/structure/B2901983.png)
![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2901985.png)
![2-[(2-Methoxyethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid](/img/structure/B2901986.png)
![N-(4-bromophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2901988.png)
